Dlk-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

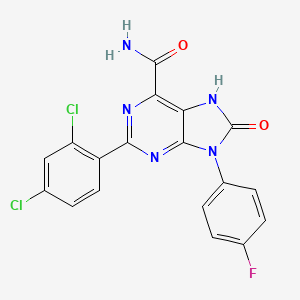

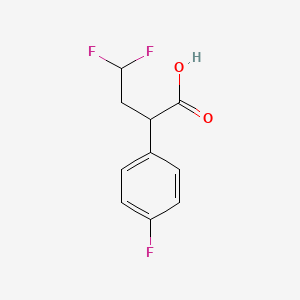

“Dlk-IN-1” is a selective, orally active inhibitor of dual leucine zipper kinase (DLK, MAP3K12), with a Ki of 3 nM . It retains excellent CNS penetration and is well tolerated following multiple days of dosing at concentrations that exceed those required for DLK inhibition in the brain .

Molecular Structure Analysis

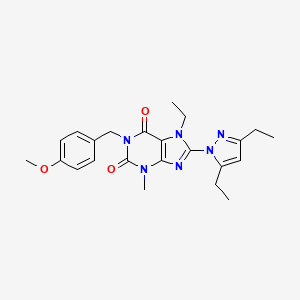

“this compound” has a molecular formula of C20H24F3N5O2 and a molecular weight of 423.43 . DLK, the target of “this compound”, is a large modular protein and its structure-function analysis has been undertaken to examine the role of DLK domains in macromolecular complex formation .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular formula of C20H24F3N5O2 and a molecular weight of 423.43 . It is recommended to be stored as a powder at -20°C for 3 years .

Scientific Research Applications

Regulation of Human Skeletal Stem Cells Differentiation

Dlk‐1/Pref‐1 has been identified as a novel regulator of human skeletal stem cell differentiation, impacting the development of osteoblasts and adipocytes in marrow stromal cells (Abdallah et al., 2004).

Role in mRNA Stability and Local Translation in Neurons

DLK-1 kinase in C. elegans plays a crucial role in regulating mRNA stability, affecting synapse formation, axon morphology, and axon regeneration. This kinase acts via the MAPKAP kinase pathway (Yan et al., 2009).

Activation Mechanisms in Neural Responses

DLK-1 kinase activity is regulated by calcium-mediated dissociation from an inhibitory isoform. This mechanism is crucial for signal transduction in response to axonal injury and synaptic activity (Yan & Jin, 2012).

Expression in Bovine Adipose Tissue

Dlk-1 exhibits tissue-specific expression patterns in bovine tissues, influencing the differentiation of adipocytes and potentially reflecting preadipocyte content in different tissues (Vuocolo et al., 2003).

Phosphorylation of Histone H3 in Mitosis

Dlk/ZIP kinase specifically phosphorylates histone H3 at Thr11 during mitosis, suggesting its role in labeling centromere-specific chromatin for mitotic processes (Preuss et al., 2003).

DLK-1 in Carcinomas

DLK-1 is expressed in various carcinomas, including hepatocellular carcinoma and breast carcinoma, suggesting its potential as a target for monoclonal antibody therapy (Yanai et al., 2010).

Influence on Bone Marrow Stromal Microenvironment

DLK-1 affects B cell development by altering the bone marrow stromal microenvironment, not directly affecting hematopoietic stem/progenitor cells (Pawelczyk et al., 2012).

Impact on B Cell Differentiation and Function

Dlk1 influences the differentiation and function of B lymphocytes, affecting cell-cell interactions in the bone marrow microenvironment (Raghunandan et al., 2008).

Mechanism of Action

“Dlk-IN-1” is a selective inhibitor of DLK (MAP3K12) with a Ki of 3 nM . It retains excellent CNS penetration and is well tolerated following multiple days of dosing at concentrations that exceed those required for DLK inhibition in the brain . DLK1 encodes a transmembrane protein that interacts with NOTCH1 receptor to negatively regulate NOTCH signaling .

Safety and Hazards

properties

IUPAC Name |

5-[5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O2/c1-10(2)28-16(18-13-6-27(7-14(13)18)12-8-29-9-12)4-15(26-28)11-3-17(19(24)25-5-11)30-20(21,22)23/h3-5,10,12-14,18H,6-9H2,1-2H3,(H2,24,25)/t13-,14+,18? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEFRVBGJORHNV-UUVAVEHKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3C4C3CN(C4)C5COC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3[C@H]4[C@@H]3CN(C4)C5COC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2626247.png)

![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)